3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Description
BenchChem offers high-quality 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-7-10(12)11(13-14)16-9-5-3-8(15-2)4-6-9/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSDTPSJHSKCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
This guide provides a comprehensive overview of a proposed synthetic pathway for 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, a molecule of interest for researchers and professionals in drug development. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, as these heterocycles are key structural motifs in numerous pharmacologically active compounds.[1][2] This document outlines a rational, multi-step approach to the target molecule, grounded in established chemical principles and supported by analogous transformations found in the scientific literature.
Strategic Approach to the Synthesis
The synthesis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine presents a unique challenge due to the specific arrangement of its substituents. A direct, one-pot synthesis is unlikely to be efficient. Therefore, a strategic, multi-step approach is proposed, focusing on the sequential introduction of the required functional groups onto a pyrazole core.
The chosen strategy involves the initial construction of a substituted pyrazole ring, followed by functional group interconversions to install the 4-amino and 3-(4-methoxyphenoxy) moieties. This approach allows for greater control over the regioselectivity and is amenable to optimization at each step.
The proposed synthetic workflow is illustrated below:
Figure 1: Proposed synthetic workflow for 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Experimental Protocols and Mechanistic Insights
This section details the proposed experimental procedures for each step of the synthesis. The rationale behind the choice of reagents and conditions is explained, drawing on established principles of organic synthesis.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The synthesis begins with the construction of the pyrazole ring via a condensation reaction between a β-ketoester equivalent and methylhydrazine. This is a classic and highly efficient method for the formation of pyrazoles.
-
Protocol:
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from ethanol/water to afford ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
-
Causality: The use of a β-ketonitrile derivative like ethyl 2-cyano-3-oxobutanoate is advantageous as the nitrile group directs the cyclization to form the 5-aminopyrazole isomer.[2] Methylhydrazine provides the N1-methyl group of the target molecule.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
The introduction of a nitro group at the 4-position is a key step, as this group will be later reduced to the desired amine. A Sandmeyer-type reaction on the 5-amino group is a reliable method for this transformation. However, a more direct approach is the nitration of the pyrazole ring.
-
Protocol:
-
To a cooled (0 °C) solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0-5 °C for 2-3 hours.
-
The mixture is then carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried to give ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
-
-
Causality: The pyrazole ring is susceptible to electrophilic aromatic substitution. The strong electron-withdrawing nature of the ester group at the 4-position and the directing effect of the N1-methyl group favor nitration at the 4-position.[3]
Step 3: Synthesis of Ethyl 3-bromo-1-methyl-4-nitro-1H-pyrazole-5-carboxylate
A handle is required at the 3-position to introduce the 4-methoxyphenoxy group. Bromination of the 3-methyl group (if the synthesis started with a 3-methylpyrazole) is not straightforward. A more reliable approach is to start with a precursor that allows for functionalization at the C3 position. An alternative strategy involves the synthesis of a 3-hydroxypyrazole.
Let's pivot the strategy to a more plausible route starting from a different precursor that leads to a 3-hydroxy pyrazole, which can then be converted to the desired ether.
Revised and More Viable Synthetic Strategy
A more practical approach involves the synthesis of a 3-hydroxypyrazole intermediate, which can then undergo etherification.
Figure 2: Revised and more viable synthetic workflow for 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Step 1-3: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
This intermediate can be prepared from diethyl malonate through a multi-step sequence involving the formation of a ketene dithioacetal followed by cyclization with methylhydrazine.
-
Protocol:
-
Prepare diethyl 2-(bis(methylthio)methylene)malonate from diethyl malonate, carbon disulfide, and methyl iodide according to established procedures.
-
To a solution of diethyl 2-(bis(methylthio)methylene)malonate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.
-
-
Causality: The reaction of the ketene dithioacetal with methylhydrazine proceeds via nucleophilic attack of the hydrazine followed by cyclization and elimination of methanethiol to form the stable pyrazole ring.
Step 4: Synthesis of Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Nitration of the 3-hydroxypyrazole is performed to introduce the nitro group at the 4-position.
-
Protocol:
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
-
-
Causality: The hydroxyl group at the 3-position and the N1-methyl group activate the pyrazole ring towards electrophilic substitution, directing the nitration to the 4-position.
Step 5: Synthesis of Ethyl 3-(4-methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole-5-carboxylate
The key ether linkage is formed in this step. A Mitsunobu reaction is a reliable method for the etherification of the 3-hydroxypyrazole with 4-methoxyphenol.
-
Protocol:
-
Dissolve ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford ethyl 3-(4-methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
-
-
Causality: The Mitsunobu reaction provides a mild and efficient method for the formation of the aryl ether bond under neutral conditions, avoiding harsh basic conditions that could lead to side reactions.
Step 6 & 7: Saponification and Decarboxylation
The ester group is removed in a two-step sequence of saponification followed by decarboxylation.
-
Protocol:
-
Saponification: Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Decarboxylation: Heat the resulting carboxylic acid neat or in a high-boiling solvent such as diphenyl ether to 180-200 °C until gas evolution ceases. Cool the reaction mixture and purify the product by column chromatography to yield 3-(4-methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole.
-
-
Causality: Saponification hydrolyzes the ester to the corresponding carboxylic acid. Pyrazole-5-carboxylic acids are known to undergo thermal decarboxylation, driven by the formation of a stable aromatic pyrazole.
Step 8: Synthesis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
Dissolve 3-(4-methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the final product, 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
-
-
Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere.[3] This method is generally high-yielding and avoids the use of harsh reducing agents.
Data Summary
The following table summarizes the key intermediates and the final product in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 |
| Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C₇H₉N₃O₅ | 215.16 |
| Ethyl 3-(4-methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C₁₄H₁₅N₃O₆ | 321.29 |
| 3-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-pyrazole | C₁₁H₁₁N₃O₄ | 249.22 |
| 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine | C₁₁H₁₃N₃O₂ | 219.24 |
Conclusion
This technical guide outlines a rational and feasible synthetic route to 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine. The proposed pathway relies on well-established chemical transformations and provides a solid foundation for researchers to undertake the synthesis of this and related molecules. Each step has been detailed with a clear protocol and an explanation of the underlying chemical principles, ensuring a high degree of scientific integrity and trustworthiness. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved February 13, 2024, from [Link]
-
Various Authors. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2021(3), 54-99. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 13, 2024, from [Link]
- Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 97-119. [Link]
- US Patent US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
Sources
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine chemical properties
This guide provides an in-depth technical analysis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine , a specialized heterocyclic building block. This scaffold serves as a critical intermediate in the synthesis of type II kinase inhibitors and other bioactive small molecules, particularly those targeting tyrosine kinases (e.g., BTK, Lck) where the diphenyl ether motif is a pharmacophoric staple.
Introduction & Structural Significance
The compound 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine represents a "privileged structure" in medicinal chemistry. It combines an electron-rich pyrazole core with a lipophilic aryl ether tail.
-
Core Utility: The 4-amino group is a versatile handle for amide coupling (to generate the "hinge-binding" motif in kinase inhibitors), while the 3-aryloxy moiety extends into the hydrophobic back-pocket of enzymes.
-
Chemical Space: It occupies a specific physicochemical niche—balancing the polarity of the aminopyrazole with the lipophilicity of the anisole ring, optimizing membrane permeability (LogP ~2.0–2.5).
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Key Functionalities | Primary Amine (Nucleophile), Aryl Ether (Stable Linker), Pyrazole Nitrogen (H-bond Acceptor) |
| Predicted LogP | 1.8 – 2.2 (Lipophilic, orally bioavailable range) |
| pKa (Amine) | ~3.5 – 4.0 (Weakly basic due to conjugation with pyrazole ring) |
Synthesis Methodology
The synthesis of this scaffold presents a regiochemical challenge: ensuring the ether linkage forms exclusively at the C3 position before the amine is introduced. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a nitro-pyrazole precursor, followed by reduction.
Protocol: Two-Step Construction
Step 1: SₙAr Ether Formation
-
Precursors: 3-Chloro-1-methyl-4-nitropyrazole and 4-Methoxyphenol.
-
Mechanism: The nitro group at C4 strongly withdraws electrons, activating the C3-chloride for displacement by the phenoxide anion.
-
Conditions: Base-mediated coupling in polar aprotic solvent.
Step 2: Nitro Reduction
-
Precursors: 3-(4-Methoxyphenoxy)-1-methyl-4-nitropyrazole.
-
Mechanism: Catalytic hydrogenation or Dissolving Metal Reduction.
Visual Synthesis Workflow
Figure 1: Synthetic pathway via SₙAr displacement and catalytic hydrogenation.
Detailed Experimental Protocol (Bench Scale)
-
Ether Formation:
-
Charge a reaction vessel with 4-methoxyphenol (1.1 eq) and K₂CO₃ (2.0 eq) in dry DMF . Stir at RT for 30 min to generate the phenoxide.
-
Add 3-chloro-1-methyl-4-nitropyrazole (1.0 eq) portion-wise.
-
Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloropyrazole.
-
Workup: Pour into ice water. The nitro-ether intermediate typically precipitates as a solid. Filter, wash with water, and dry.
-
-
Reduction:
-
Dissolve the nitro-ether intermediate in MeOH or EtOH .
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi) for 2–4 hours.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. The amine product may require recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH) if dark oxidation products are present.
-
Chemical Reactivity & Stability
Understanding the electronic profile of the aminopyrazole core is vital for downstream derivatization.
Nucleophilicity of the Amine
The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N2) in the pyrazole ring.
-
Implication: Acylation reactions (e.g., with acid chlorides) may require stronger bases (DIEA, DMAP) or elevated temperatures compared to standard anilines.
-
Selectivity: The exocyclic amine is significantly more reactive than the ring nitrogens, allowing selective functionalization without protecting groups.
Ether Linkage Stability
The 3-aryloxy ether bond is chemically robust.
-
Acid Stability: Resistant to standard acidic deprotection conditions (e.g., TFA/DCM), making it compatible with Boc-chemistry.
-
Metabolic Stability: The 4-methoxy group on the phenyl ring is a potential site for metabolic O-demethylation (by CYP450 enzymes), converting it to a phenol. In drug design, this is often blocked by replacing the methoxy with a difluoromethoxy (-OCF₂H) or chloro group if half-life extension is needed.
Reactivity Diagram
Figure 2: Functionalization vectors and metabolic liabilities.
Handling & Safety Profile
As with many aromatic amines and pyrazole derivatives, standard safety protocols are non-negotiable.
-
Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2 .
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can oxidize slowly in air, turning brown over time.
-
PPE: Nitrile gloves, lab coat, and eye protection. Use a fume hood to avoid inhalation of dust.
References
-
Cheng, H., et al. (2014).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 25(7), 1001-1004. Link
- Fichez, J., et al. (2010). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
PubChem Compound Summary. "3-(4-Methoxyphenyl)-1H-Pyrazole" (Structural analog data used for property estimation). Link
-
VulcanChem. "4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)..." (Example of pyrazole-amine building blocks in kinase inhibitor synthesis). Link
Sources
The Pyrazole Scaffold: A Privileged Core in Elucidating Biological Mechanisms and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in a wide array of molecular interactions have established it as a "privileged scaffold" in the design of targeted therapeutics.[3] This guide provides a comprehensive technical overview of the predominant mechanisms of action through which pyrazole derivatives exert their effects on biological systems. We will delve into the molecular intricacies of their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a practical and authoritative resource for scientists engaged in drug discovery and development, offering insights into the causality of experimental design and the validation of pyrazole-based compounds as modulators of biological function.
Introduction: The Enduring Significance of the Pyrazole Moiety
The pyrazole ring's unique electronic and steric properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, contribute to its successful integration into a multitude of pharmacologically active molecules.[3][4] The structural rigidity of the pyrazole core provides a stable platform for the precise orientation of various substituents, enabling tailored interactions with specific biological targets.[3] Marketed drugs such as the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and the anti-obesity drug rimonabant (though later withdrawn for safety reasons) underscore the therapeutic potential of this versatile scaffold.[1][2] This guide will explore the key mechanisms that underpin the diverse biological activities of pyrazole derivatives, providing a foundational understanding for researchers seeking to leverage this remarkable chemical entity.
Enzyme Inhibition: A Primary Mechanism of Action
A significant number of pyrazole-containing drugs function by inhibiting specific enzymes, thereby modulating key physiological and pathological pathways. The pyrazole scaffold is adept at fitting into the active sites of various enzymes, where its substituents can form critical interactions with amino acid residues.
Cyclooxygenase (COX) Inhibition: The Anti-inflammatory Action of Celecoxib
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a hallmark of a class of nonsteroidal anti-inflammatory drugs (NSAIDs) exemplified by celecoxib. This selectivity is crucial for reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Mechanism of Selective COX-2 Inhibition: The key to celecoxib's selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is larger and possesses a side pocket that is absent in COX-1. The sulfonamide group of celecoxib binds to this hydrophilic side pocket, allowing the rest of the molecule to block the enzyme's active site.[7][8] This interaction prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6] Molecular docking studies have further elucidated these binding interactions, showing that the pyrazole ring itself contributes to the overall binding affinity and proper orientation within the active site.[9]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay [10][11][12]
This protocol provides a robust method for determining the inhibitory potential of pyrazole derivatives against COX-2.
I. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test pyrazole compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
II. Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water and store on ice.
-
Prepare a stock solution of the test pyrazole compound in DMSO and create a serial dilution in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution by reconstituting in ethanol, followed by dilution in a basic solution (e.g., NaOH) and then in purified water.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): COX Assay Buffer.
-
Inhibitor Control (IC): Known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound (S): Dilutions of the test pyrazole compound.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Add the reconstituted COX-2 enzyme to all wells except for a "no enzyme" control.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence intensity at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protein Kinase Inhibition: Targeting Cancer and Inflammatory Disorders
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[13] Pyrazole derivatives have emerged as a significant class of protein kinase inhibitors, with several approved drugs and many more in clinical development.[13][14][15]
Mechanism of Kinase Inhibition: Pyrazole-based kinase inhibitors typically act as ATP-competitive inhibitors. The pyrazole ring often serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket.[16] The substituents on the pyrazole ring then extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.[13][15][17]
Experimental Protocol: Lanthanide-Based Kinase Binding Assay [18][19][20]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive method to quantify the binding affinity of pyrazole derivatives to a specific kinase.
I. Materials and Reagents:
-
Purified, tagged (e.g., GST- or His-tagged) kinase
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled ATP-competitive kinase tracer (e.g., Alexa Fluor® 647-labeled)
-
Kinase Assay Buffer
-
Test pyrazole compound
-
384-well low-volume black plate
-
TR-FRET-capable plate reader
II. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test pyrazole compound in DMSO, followed by a further dilution in Kinase Assay Buffer to create 4x working solutions.
-
Prepare a 4x solution of the kinase and the europium-labeled antibody in Kinase Assay Buffer.
-
Prepare a 4x solution of the fluorescent tracer in Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the 4x test compound dilutions to the assay plate.
-
Add the 4x kinase/antibody mixture to all wells.
-
Add the 4x tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor and the Alexa Fluor acceptor.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement: The NanoBRET™ Assay [21][22][23][24][25]
To confirm that a pyrazole derivative interacts with its intended kinase target within a cellular environment, the NanoBRET™ Target Engagement Assay is a powerful tool.
I. Principle: This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells. A cell-permeable fluorescent tracer that also binds to the kinase is used. When the tracer binds to the NanoLuc®-kinase fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
II. Abbreviated Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Setup: Add the transfected cells to a 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of the test pyrazole compound, followed by the addition of the fluorescent tracer.
-
Incubation and Measurement: Incubate the plate to allow for compound and tracer binding. Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor wavelengths.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates target engagement.
Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 Value (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 | [13] |
| Afuresertib | Akt1 | 0.02 | [4] |
| Crizotinib | ALK, c-Met | 24, 8 | [13] |
| Erdafitinib | FGFR1-4 | 1.2-3.0 | [13] |
| Compound 33 | FLT3, VEGFR2 | Potent Inhibition | [15] |
| Compound 5f | COX-2 | 1500 | [8] |
| Compound 6e | COX-2 | Comparable to Celecoxib | [8] |
| Compound 25 | CDK9 | 640-2010 | [17] |
Receptor Antagonism: Modulating Neuronal Signaling
Pyrazole derivatives can also act as antagonists at G protein-coupled receptors (GPCRs), thereby blocking the actions of endogenous ligands. A notable example is the pyrazole derivative Rimonabant, a selective cannabinoid receptor 1 (CB1) antagonist.[1]
Mechanism of CB1 Receptor Antagonism: The endocannabinoid system plays a significant role in regulating appetite and energy balance.[1] Rimonabant was designed to block the CB1 receptor, primarily in the brain, preventing the binding of endocannabinoids like anandamide.[1] This blockade was intended to reduce appetite and food intake. The structure of rimonabant allows it to fit into the binding pocket of the CB1 receptor, with specific substituents forming key interactions that confer its antagonistic properties.[1]
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor [26][27][28][29]
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.
I. Materials and Reagents:
-
Cell membranes expressing the human CB1 receptor
-
Radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Test pyrazole compound and a known CB1 antagonist (e.g., SR141716A)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
II. Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Binding Buffer.
-
Non-specific Binding: A high concentration of a known unlabeled CB1 ligand.
-
Test Compound: Serial dilutions of the test pyrazole compound.
-
-
Add the CB1 receptor-expressing cell membranes to all wells.
-
Add the radiolabeled ligand to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities against various bacteria and fungi.[1][2][30] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular structures.[2][30]
Mechanisms of Antimicrobial Action:
-
DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[30][31][32] This inhibition leads to bacterial cell death.
-
Cell Wall Disruption: Certain pyrazole-derived compounds can disrupt the integrity of the bacterial cell wall, leading to cell lysis.[30]
-
Other Mechanisms: Pyrazoles can also interfere with other vital cellular processes in microbes, contributing to their antimicrobial effects.[1][2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [33][34][35][36][37]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
I. Materials and Reagents:
-
Bacterial strain(s) of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test pyrazole compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
II. Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a suspension of the bacterial strain in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test pyrazole compound.
-
Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared bacterial inoculum.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class/Example | Target Organism(s) | MIC (µg/mL) | Putative Mechanism | Reference |
| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | 0.78–1.56 | Cell wall disruption | [30] |
| Indole-attached imines of pyrazole | Drug-resistant E. coli | IC50 as low as 1.0 µM | DNA gyrase inhibition | [30] |
| Pyrazole derivative 9 | Staphylococcus and Enterococcus spp. | 4 | Bacteriostatic | [38][39] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its ability to serve as a foundation for potent and selective enzyme inhibitors, receptor antagonists, and antimicrobial agents is well-established. The future of pyrazole-based drug development will likely focus on several key areas:
-
Enhanced Selectivity: The design of pyrazole derivatives with even greater selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Novel Mechanisms of Action: Exploration of pyrazole derivatives that modulate novel biological targets and pathways.
-
Combination Therapies: The use of pyrazole-based drugs in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
-
Advanced Drug Delivery Systems: The development of innovative delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of pyrazole-containing drugs.
By leveraging a deep understanding of the structure-activity relationships and mechanisms of action discussed in this guide, researchers can continue to unlock the full therapeutic potential of the pyrazole scaffold in addressing a wide range of human diseases.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Current status of pyrazole and its biological activities. (URL: [Link])
-
Assay of CB1 Receptor Binding. (URL: [Link])
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria. (URL: [Link])
-
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (URL: [Link])
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])
-
Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (URL: [Link])
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (URL: [Link])
-
Pyrazoline derivatives and their docking interactions with COX-2. (URL: [Link])
-
COX-2 Inhibitor Screening Kit (Fluorometric). (URL: [Link])
-
Novel strategies for gyrase inhibition and inhibitor identification.... (URL: [Link])
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery. (URL: [Link])
-
MIC (Broth Microdilution) Testing. (URL: [Link])
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL: [Link])
-
NanoBRET assays to assess cellular target engagement of compounds. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])
-
Broth Dilution Method for MIC Determination. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (URL: [Link])
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (URL: [Link])
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL: [Link])
-
Assay of CB1 Receptor Binding. (URL: [Link])
-
Pyrazole derivatives as partial agonists for the nicotinic acid receptor. (URL: [Link])
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Discovery of Novel Bacterial DNA Gyrase Inhibitors. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL: [Link])
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (URL: [Link])
-
MIC & Etest. (URL: [Link])
-
All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. (URL: [Link])
-
Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. (URL: [Link])
-
Radioligand Binding Assay. (URL: [Link])
-
Receptor Binding Assay - Part 1. (URL: [Link])
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 23. eubopen.org [eubopen.org]
- 24. promegaconnections.com [promegaconnections.com]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 26. researchgate.net [researchgate.net]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 34. youtube.com [youtube.com]
- 35. microbeonline.com [microbeonline.com]
- 36. protocols.io [protocols.io]
- 37. en.iacld.com [en.iacld.com]
- 38. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 39. reactionbiology.com [reactionbiology.com]
solubility and stability of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Technical Monograph: Solubility & Stability of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Executive Summary
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , such as Bruton's Tyrosine Kinase (BTK) inhibitors.[1] Structurally, it features an electron-rich pyrazole core substituted with a lipophilic 4-methoxyphenoxy group and a polar primary amine. This specific substitution pattern dictates a solubility profile characterized by low aqueous solubility at neutral pH but high solubility in polar organic solvents (DMSO, DMF). Stability challenges are dominated by the oxidation susceptibility of the exocyclic amine and the electron-rich heteroaromatic ring.
Physicochemical Profile
The following properties are derived from structural analysis and read-across from homologous aminopyrazole scaffolds [1, 2].
| Property | Value / Description | Clinical Relevance |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Stoichiometry for synthesis planning. |
| Molecular Weight | 219.24 g/mol | Small molecule fragment (Fragment-Based Drug Discovery). |
| Predicted LogP | 1.8 – 2.2 | Moderate lipophilicity; permeable but requires solubilization. |
| pKa (Predicted) | ~3.5 (Pyrazole N) / ~4.5 (Amine) | Weakly basic; solubility increases significantly at pH < 2. |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (air/light exposure). |
| H-Bond Donors/Acceptors | 2 / 5 | Critical for kinase hinge binding interactions. |
Solubility Guide
Solvent Compatibility Matrix
The compound exhibits a "brick dust" character in water due to the planar aromatic stacking and lipophilic ether tail, but dissolves readily in aprotic polar solvents.
| Solvent | Solubility Rating | Concentration Limit (Est.) | Usage Note |
| Water (pH 7) | Poor | < 0.1 mg/mL | Not suitable for stock solutions. |
| 0.1 N HCl | Good | > 10 mg/mL | Protonation of -NH₂ drives solubility. |
| DMSO | Excellent | > 50 mg/mL | Preferred solvent for biological stocks (Cryopreservation). |
| Ethanol | Moderate | 10–20 mg/mL | Suitable for crystallization; heating may be required. |
| DCM / EtOAc | Good | > 20 mg/mL | Ideal for extraction and purification phases. |
Dissolution Protocol for Biological Assays
To ensure consistent dosing in cellular or enzymatic assays, follow this self-validating protocol:
-
Weighing: Weigh the compound into a distinct glass vial (avoid static-prone plastics).
-
Primary Stock: Add anhydrous DMSO to achieve a concentration of 10–20 mM . Vortex for 30 seconds.
-
Validation: Inspect for undissolved particulates under a light source. The solution should be clear.
-
-
Secondary Dilution: Dilute the DMSO stock into the aqueous buffer (e.g., PBS) immediately prior to use.
-
Critical Step: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cell assays.
-
Troubleshooting: If precipitation occurs upon aqueous dilution, sonicate for 5 minutes or add a solubilizing excipient like Cyclodextrin (HP-β-CD) .
-
Stability & Degradation Mechanisms
The stability of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is governed by the electron density of the pyrazole ring and the lability of the primary amine.
Degradation Pathways
-
Oxidative Deamination/Coupling: The primary amine at position 4 is susceptible to radical-mediated oxidation, leading to the formation of azo-dimers or imine species, typically observed as a color change from white to brown [3].
-
Photolytic Instability: Aminopyrazoles can undergo ring rearrangement or substituent cleavage under UV light.
-
Hydrolytic Stability: The ether linkage (Ar-O-Ar) is robust against standard aqueous hydrolysis, making the molecule stable in acidic/basic workups (unlike esters or amides).
Visualizing the Stability Logic
Figure 1: Stability logic showing the divergent pathways of degradation (Oxidation/Photolysis) versus stabilization (Salt Formation).
Synthesis & Handling Workflow
The synthesis typically involves a convergent route where the pyrazole core is constructed from a hydrazine and a nitrile derivative.
Convergent Synthesis Diagram
Figure 2: Generalized retrosynthetic pathway for aminopyrazole construction.
Storage & Handling Protocol
To maximize shelf-life and maintain >98% purity:
-
Temperature: Store solid at -20°C .
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative darkening.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps.
-
Re-testing: Re-validate purity via HPLC every 6 months. Look for the emergence of a late-eluting dimer peak.
References
-
MDPI. (2020). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Aminopyrazoles. PubChem.
-
ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
Sources
A Technical Guide to the Structural Analogs and Derivatives of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine: A Scaffold for Kinase Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine core represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structural modifications, and structure-activity relationships (SAR) of its analogs and derivatives. We will explore the chemical space around this core, detailing synthetic strategies for modifications at the pyrazole ring, the phenoxy moiety, and the 4-amino group. Furthermore, this guide will delve into the rationale behind the design of these analogs, drawing from established principles of bioisosterism and structure-based drug design. Experimental protocols for key synthetic transformations and characterization techniques are provided, alongside a discussion of the potential biological applications of these compounds, with a focus on their role as modulators of key cellular signaling pathways.
Introduction: The 4-Aminopyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in the development of therapeutic agents due to its versatile chemical nature and broad spectrum of biological activities.[1] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and analgesic agents.[2][3] A particularly important subclass is the 4-aminopyrazoles, which serve as a key pharmacophore in numerous kinase inhibitors.[4] The amino group at the C4 position and the adjacent nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of potent and selective inhibitors.
The core molecule of this guide, 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, combines the essential 4-aminopyrazole scaffold with a substituted phenoxy group at the C3 position. This arrangement offers multiple avenues for structural modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will systematically explore these possibilities, providing a roadmap for the rational design and synthesis of novel derivatives.
Synthesis of the Core Scaffold: A Proposed Route
A logical synthetic approach would commence with the synthesis of a 1-methyl-4-nitro-1H-pyrazol-3-ol intermediate. This can be followed by a Williamson ether synthesis or an Ullmann condensation to introduce the 4-methoxyphenoxy group at the C3 position.[5] The final step would be the reduction of the nitro group at the C4 position to the desired amine.[6]
dot
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol: Catalytic Hydrogenation of a 4-Nitropyrazole
This protocol provides a general method for the reduction of a 4-nitropyrazole to a 4-aminopyrazole, a key step in the proposed synthesis of the core molecule.[6]
-
Preparation: In a round-bottom flask, dissolve the 4-nitropyrazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Inerting: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate) to the solution. Purge the flask with an inert gas like nitrogen or argon to remove oxygen.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-aminopyrazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Design and Synthesis of Structural Analogs and Derivatives
The core scaffold of 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine offers three primary points for diversification to explore the structure-activity relationship (SAR) and optimize for desired biological activity and properties.
dot
Caption: Key diversification points for analog development.
Modification of the N1-Methyl Group
The N1-substituent of the pyrazole ring can influence the molecule's orientation within a binding pocket and its physicochemical properties.
-
Rationale: Varying the size and nature of the N1-substituent can probe steric tolerance in the target protein and modulate properties such as solubility and metabolic stability.
-
Synthetic Approach: N-alkylation or N-arylation of the pyrazole core can be achieved using various methods, including reaction with alkyl halides in the presence of a base, or through transition metal-catalyzed cross-coupling reactions for aryl substituents.
Analogs of the 3-(4-Methoxyphenoxy) Moiety
The 3-phenoxy group is a significant contributor to the molecule's overall shape and electronic properties. Its modification is a key strategy for optimizing target engagement.
-
Bioisosteric Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to improve properties such as solubility and metabolic stability.[4][7][8] Common bioisosteres for a phenyl ring include:
-
Heteroaromatic rings (e.g., pyridine, pyrimidine, thiophene)
-
Saturated or partially saturated rings (e.g., cyclohexane, piperidine)
-
Bridged systems (e.g., bicyclo[1.1.1]pentane)[4]
-
-
Modification of the Methoxy Group: The methoxy group can be altered to explore different hydrogen bonding interactions and lipophilicity. Potential modifications include:
-
Homologation to ethoxy, propoxy, etc.
-
Replacement with other alkoxy groups (e.g., trifluoromethoxy) to alter electronic properties.
-
Conversion to a hydroxyl group to introduce a hydrogen bond donor.
-
Replacement with small alkyl groups or halogens.
-
-
Synthetic Approach: The synthesis of these analogs would typically involve the Williamson ether synthesis or Ullmann condensation using the appropriately substituted phenol or alcohol with the 3-hydroxy-1-methyl-4-nitropyrazole intermediate.[5][9]
Derivatization of the 4-Amino Group
The 4-amino group is often a key interaction point with the target protein, but its derivatization can lead to compounds with altered binding modes or improved cellular permeability.
-
Acylation and Sulfonylation: Reaction of the 4-amino group with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce a variety of substituents.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can be used to introduce alkyl or substituted alkyl groups.[8]
-
Coupling with Heterocyclic Systems: The amino group can serve as a nucleophile in substitution reactions with activated heterocycles (e.g., chloropyrimidines) to generate more complex structures, a common strategy in the development of kinase inhibitors.[4]
Structure-Activity Relationship (SAR) and Biological Applications
The 4-aminopyrazole scaffold is a well-established hinge-binding motif in a variety of protein kinases.[4] Therefore, analogs and derivatives of 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine are promising candidates for the development of kinase inhibitors.
Kinase Inhibition
-
Janus Kinases (JAKs): Several studies have highlighted the efficacy of 4-aminopyrazole derivatives as potent inhibitors of JAKs, which are key mediators in cytokine signaling pathways implicated in inflammatory diseases and cancers.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based compounds have also been developed as inhibitors of FGFRs, which are receptor tyrosine kinases often dysregulated in various cancers.
-
Other Kinases: The versatile nature of the 4-aminopyrazole scaffold suggests that derivatives could be tailored to inhibit other kinases by appropriate modification of the substituents.
dot
Caption: General mechanism of kinase inhibition by ATP-competitive inhibitors.
Other Potential Therapeutic Areas
Beyond kinase inhibition, the 4-aminopyrazole scaffold has been explored for a range of other biological activities, suggesting that derivatives of the core molecule could have broader therapeutic potential. These include:
-
Anticancer: In addition to kinase inhibition, some aminopyrazole derivatives have shown cytotoxic effects through other mechanisms.[10]
-
Anti-inflammatory: The role of kinases in inflammation suggests that these compounds could be effective anti-inflammatory agents.[11]
-
Antimicrobial: Certain pyrazole derivatives have demonstrated antibacterial and antifungal properties.[2]
Data Presentation: A Framework for Analog Evaluation
Systematic evaluation of newly synthesized analogs is crucial for establishing a clear SAR. The following table provides a template for organizing and comparing key data points for a series of derivatives.
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C4-substituent) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Proliferation EC50 (µM) | Solubility (µg/mL) | Metabolic Stability (t½, min) |
| Core | -CH₃ | 4-MeO-PhO- | -NH₂ | |||||
| Analog 1 | -CH₂CH₃ | 4-MeO-PhO- | -NH₂ | |||||
| Analog 2 | -CH₃ | 4-F-PhO- | -NH₂ | |||||
| Analog 3 | -CH₃ | 4-MeO-PhO- | -NH-Ac | |||||
| ... | ... | ... | ... |
Conclusion and Future Directions
The 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide has outlined a rational approach to the design, synthesis, and evaluation of its structural analogs and derivatives. By systematically exploring the chemical space around the three key points of diversification, researchers can optimize for potency, selectivity, and drug-like properties. Future work in this area should focus on leveraging structure-based design with the ever-growing understanding of kinase biology to develop next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed. [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Publishing. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. [Link]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). PubMed. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (n.d.). ResearchGate. [Link]
- Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Deriv
-
Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]
-
Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2012). PubMed. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
-
Ullmann Condensation. (n.d.). SynArchive. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Ullmann Ether Condensation. (n.d.). ResearchGate. [Link]
-
Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. [Link]
- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1)
-
5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico modeling of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine interactions
This guide serves as a technical whitepaper for the in silico characterization of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine (referred to herein as Compound MPPA ).
The structure of MPPA features a 1-methyl-1H-pyrazol-4-amine core—a privileged scaffold in medicinal chemistry known for mimicking the adenine ring of ATP in kinase inhibitors—coupled with a 4-methoxyphenoxy moiety that provides a flexible hydrophobic tail. This guide outlines the computational workflow to model its binding energetics, conformational stability, and ADMET properties.
Executive Summary & Chemical Logic
The primary challenge in modeling MPPA lies in accurately capturing the electronic influence of the ether linkage (phenoxy group) on the pyrazole ring's aromaticity and the steric freedom of the methoxy tail .
-
Scaffold Classification: ATP-mimetic fragment / COX-2 inhibitor candidate.
-
Key Pharmacophores:
-
N2 of Pyrazole: H-bond acceptor (Kinase hinge binder).
-
C4-Amine: H-bond donor (Solvent interaction or catalytic residue anchor).
-
Phenoxy Linker: Rotatable bond requiring conformational sampling.
-
4-Methoxy Group: Lipophilic contact point; potential metabolic soft spot (O-demethylation).
-
Module 1: Ligand Preparation & Quantum Mechanical Optimization
Before docking, the ligand’s electronic state must be rigorously defined. Standard force fields often fail to capture the subtle electron-donating effects of the phenoxy ether on the pyrazole ring.
Tautomer & Ionization State Definition
Unlike unsubstituted pyrazoles, the 1-methyl substitution on MPPA locks the tautomeric state, preventing proton migration between N1 and N2.
-
Protocol: Generate states at pH 7.4 ± 1.0.
-
Outcome: The neutral species is dominant. The C4-amine (
) remains unprotonated at physiological pH, functioning as a hydrogen bond donor.
DFT Geometry Optimization
To resolve the torsion angle of the C3-phenoxy ether bond, Quantum Mechanics (QM) is required.
-
Method: Density Functional Theory (DFT).[1]
-
Functional/Basis Set: B3LYP/6-31G** or M06-2X (for better dispersion handling).
-
Objective: Calculate the Rotational Energy Barrier of the ether linkage.
-
Software: Gaussian / Jaguar / ORCA.
Step-by-Step Protocol:
-
Sketch 2D structure and convert to 3D.
-
Pre-optimize using MMFF94 force field to remove steric clashes.
-
Submit for DFT optimization (gas phase).
-
Calculate electrostatic potential (ESP) charges to assign partial charges for docking (e.g., RESP charges).
Module 2: Target Selection & Molecular Docking
Given the aminopyrazole scaffold, two primary target classes are prioritized: Serine/Threonine Kinases (e.g., CDK2, Aurora) and Cyclooxygenases (COX-2).
Workflow Visualization
Docking Strategy: The "Hinge Binder" Hypothesis
In kinase targets, MPPA is modeled to bind to the ATP-binding pocket.
-
Interaction A (Hinge Region): The pyrazole N2 accepts an H-bond from the backbone NH of the hinge residue (e.g., Leu83 in CDK2). The C4-amino group donates an H-bond to the backbone carbonyl (e.g., Glu81).
-
Interaction B (Hydrophobic Pocket): The 4-methoxyphenoxy group is directed toward the "Gatekeeper" residue. The flexibility of the ether linkage allows the phenyl ring to adjust to the size of the hydrophobic pocket (Selectivity Filter).
Docking Protocol (Glide/AutoDock Vina):
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., ATP or known inhibitor). Size:
Å. -
Constraints: Enforce H-bond constraint at the Hinge region (N2 or C4-NH2).
-
Sampling: Use Induced Fit Docking (IFD) . The phenoxy group is bulky; rigid receptor docking will likely fail. IFD allows side chains (e.g., Gatekeeper) to relax around the methoxy tail.
Module 3: Molecular Dynamics (MD) & Stability Analysis
Static docking cannot predict the entropic penalty of the flexible ether linker. MD simulations are mandatory to verify if the phenoxy group stays buried or flips out into the solvent.
Simulation Setup
-
System: Protein-Ligand Complex + TIP3P Water Box + 0.15M NaCl.
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand MPPA).
-
Duration: 100 ns (minimum).
Key Metrics to Monitor
| Metric | Description | Success Criteria |
| RMSD (Ligand) | Deviation from docked pose | < 2.0 Å over last 50ns |
| RMSF (Linker) | Fluctuation of Phenoxy group | Low fluctuation indicates stable hydrophobic lock |
| H-Bond Occupancy | Stability of Pyrazole-Hinge bond | > 60% occupancy |
| SASA | Solvent Accessible Surface Area | Hydrophobic tail should show decreased SASA |
Module 4: ADMET & Pharmacokinetic Prediction
The 4-methoxy and 1-methyl groups significantly influence the metabolic fate of MPPA.
Metabolic Liability (Cytochrome P450)
-
O-Demethylation: The 4-methoxy group is a prime target for CYP2D6 or CYP3A4 . In silico metabolism predictors (e.g., SMARTCyp) should be used to calculate the Site of Metabolism (SOM) score.
-
Risk:[2] Rapid clearance via conversion to the phenol (4-hydroxyphenoxy), which may undergo Phase II glucuronidation.
-
-
N-Demethylation: The 1-methyl group on the pyrazole is generally stable but can be susceptible to oxidative dealkylation.
Physicochemical Profile
-
LogP (Lipophilicity): Estimated ~1.8 - 2.5. This is ideal for oral bioavailability (Rule of 5 compliant).
-
TPSA (Topological Polar Surface Area): The amine and pyrazole nitrogens contribute ~50-60 Ų, suggesting good blood-brain barrier (BBB) permeability if CNS targeting is desired.
ADMET Workflow Diagram
References
-
Foloppe, N., et al. (2006). "A structure-based design of novel 4-aminopyrazole inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link
-
Lyu, J., et al. (2019). "Pharmacological properties of pyrazole-based kinase inhibitors." Frontiers in Pharmacology. Link
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. Link
-
Jorgensen, W. L. (2004). "The many roles of computation in drug discovery." Science. Link
-
Gaussian, Inc. "DFT Optimization Protocols for Organic Molecules." Gaussian Technical Notes. Link
Sources
Methodological & Application
application of pyrazole compounds in agrochemical research
Application Note: Pyrazole Scaffolds in Next-Generation Agrochemicals
Executive Summary: The Pyrazole Pharmacophore
In modern agrochemical research, the pyrazole ring (
This guide moves beyond basic reviews to provide actionable protocols for the synthesis , functionalization , and biological validation of pyrazole-based herbicides, fungicides, and insecticides. It focuses on the three dominant commercial classes:
-
SDHI Fungicides (e.g., Fluxapyroxad): Targeting mitochondrial Complex II.[1][2][3]
-
Phenylpyrazole Insecticides (e.g., Fipronil): Targeting GABA-gated chloride channels.
-
HPPD Inhibitor Herbicides (e.g., Topramezone): Targeting carotenoid biosynthesis.
Mechanism of Action (MOA) & Target Validation
Understanding the molecular target is prerequisite to rational design. The following diagram illustrates the primary MOA for pyrazole fungicides, specifically Succinate Dehydrogenase Inhibitors (SDHIs).
Pathway Visualization: SDHI Mechanism
Figure 1: Mechanism of Action for SDHI fungicides. The pyrazole amide binds to the Ubiquinone-binding pocket of Complex II, halting electron transport and ATP production.
Chemical Synthesis Protocols
The construction of the pyrazole core requires regiochemical control. The Knorr Pyrazole Synthesis remains the industry standard for scalability, but N-alkylation often yields mixtures of regioisomers (1,3- vs 1,5-substituted).
Protocol A: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles
Target: Core scaffold for Fipronil/Fluxapyroxad analogs.
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Aryl hydrazine hydrochloride (1.1 eq)
-
Ethanol (Solvent)
-
Reflux condenser
Step-by-Step Methodology:
-
Condensation : Dissolve Ethyl 4,4,4-trifluoroacetoacetate (20 mmol) in Ethanol (50 mL). Add the substituted Aryl hydrazine (22 mmol).
-
Cyclization : Heat the mixture to reflux (
) for 4–6 hours.-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting keto-ester spot indicates completion.
-
-
Isolation : Cool to room temperature. The pyrazole often precipitates. If not, remove solvent under reduced pressure.
-
Regiochemical Verification :
-
Dissolve crude product in
for NMR. -
Critical Check: The pyrazole C-5 proton typically appears as a singlet around
6.5–7.0 ppm. Use NOE (Nuclear Overhauser Effect) NMR to confirm the proximity of the N-aryl group to the C-5 substituent vs. the C-3 substituent.
-
-
Functionalization (Optional) : To install a C-4 halogen (common in bio-active agents), treat the isolated pyrazole with N-chlorosuccinimide (NCS) in DMF at
for 2 hours.
Biological Screening Protocols
Data integrity relies on robust, reproducible assays. Below are the standard operating procedures (SOPs) for fungicidal and insecticidal screening.
Protocol B: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Application: Primary screening for fungicidal activity against pathogens like Botrytis cinerea or Rhizoctonia solani.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds (dissolved in DMSO)
-
Petri dishes (90 mm)
-
Fungal culture (active mycelium)
Workflow:
-
Media Preparation : Autoclave PDA media. Allow to cool to
(molten stage). -
Dosing : Add the test compound to the molten agar to achieve final concentrations of 1, 5, 10, 50, and 100 mg/L.
-
Control Validation: Include a "Solvent Control" (PDA + 0.5% DMSO) and a "Positive Control" (e.g., Pyraclostrobin).
-
-
Plating : Pour 15 mL of treated media into petri dishes and allow to solidify.
-
Inoculation : Use a sterile cork borer (5 mm) to cut a mycelial plug from the edge of an actively growing fungal colony. Place the plug (mycelium side down) in the center of the treated plate.[4]
-
Incubation : Incubate at
in the dark for 48–72 hours. -
Data Analysis : Measure colony diameter (
) in two perpendicular directions. Calculate inhibition ( ):
Protocol C: Leaf Disc Bioassay for Insecticidal Activity
Application: Evaluating contact/ingestion toxicity against Lepidopteran or Coleopteran pests.
Workflow:
-
Leaf Preparation : Cut 4 cm diameter leaf discs from untreated host plants (e.g., cabbage or cotton).
-
Treatment : Dip leaf discs into the test solution (containing 0.1% Triton X-100 as a surfactant) for 10 seconds. Air dry on paper towels for 1 hour.
-
Integrity Check: Ensure uniform coverage; spotting indicates poor surfactant performance.
-
-
Infestation : Place dry leaf discs in petri dishes lined with moist filter paper. Introduce 10 second-instar larvae per dish.
-
Assessment : Seal dishes and incubate at
. Record mortality at 24h, 48h, and 72h.[5]-
Moribund Criteria: Larvae that cannot turn over when teased with a brush are counted as dead.
-
Comparative Analysis of Commercial Pyrazoles
The following table highlights how structural variations in the pyrazole ring dictate the target class.
| Compound | Class | Target Site | Crop Application | Key Structural Feature |
| Fipronil | Insecticide | GABA-Cl Channels | Corn, Rice, Potato | 1-Aryl-3-CN-4-SO-5-NH2 substitution pattern. |
| Pyraclostrobin | Fungicide | Complex III (QoI) | Cereals, Soybeans | Pyrazole ring acts as a lipophilic linker; N-methoxy carbamate is the toxophore. |
| Fluxapyroxad | Fungicide | Complex II (SDHI) | Cereals, Tubers | N-methyl pyrazole-4-carboxamide; Fluorine on the aryl ring enhances metabolic stability. |
| Pyroxasulfone | Herbicide | VLCFA Synthesis | Corn, Soybeans | Isoxazoline-linked pyrazole; inhibits Very Long Chain Fatty Acid synthesis. |
Experimental Workflow Visualization
The following diagram summarizes the integrated workflow from chemical synthesis to biological validation.
Figure 2: Integrated Research Workflow: From rational design to greenhouse validation.
References
-
Review of Pyrazole Amide Scaffolds : Comprehensive overview of SAR and applications in insecticides and fungicides. Source: ACS Publications -
-
SDHI Mechanism & Toxicology : Detailed analysis of Succinate Dehydrogenase Inhibitors and their mitochondrial targets. Source: MDPI -
-
Fungicidal Screening Protocols : Methodology for mycelial growth inhibition assays. Source: SciELO -
-
Insecticide Resistance & Bioassays : IRAC guidelines for leaf disc bioassays. Source: IRAC Online -
-
Synthesis Methodologies : Green chemistry approaches to pyrazole derivatives. Source: Bentham Science -
Sources
Application Note: Analytical Protocols for 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Introduction & Scope
The compound 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine represents a critical class of aminopyrazole intermediates used frequently in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents (e.g., COX-2 inhibitors).
Its structure contains two distinct functionalities that challenge standard chromatography:
-
A basic primary amine on the pyrazole ring (pKa ~4.0–5.0), which is prone to peak tailing due to silanol interactions on standard silica columns.
-
A lipophilic methoxyphenoxy tail , which requires sufficient organic strength for elution.
This guide provides two distinct, self-validating protocols:
-
Protocol A (HPLC-UV): For raw material assay, purity profiling, and reaction monitoring (High Concentration).
-
Protocol B (LC-MS/MS): For trace analysis, genotoxic impurity screening, or cleaning validation (Low Concentration).
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step to robust method design.
| Property | Value (Estimated) | Analytical Implication |
| Formula | C₁₁H₁₃N₃O₂ | Monoisotopic Mass: ~219.10 Da |
| pKa (Base) | ~4.2 – 4.8 | The amine is protonated at acidic pH. Use Charged Surface Hybrid (CSH) or Base-Deactivated columns to prevent tailing. |
| LogP | ~1.8 – 2.2 | Moderately lipophilic. Requires gradient elution (10% → 90% Organic) to elute potential hydrophobic impurities (e.g., phenols). |
| UV Max | ~245 nm, ~280 nm | The phenoxy and pyrazole rings provide good UV absorption. 245 nm is recommended for maximum sensitivity. |
| Solubility | DMSO, MeOH, ACN | Critical: Sample diluent must match the initial mobile phase (e.g., 10% ACN) to prevent "solvent effect" peak distortion. |
Protocol A: HPLC-UV for Purity & Assay
Best for: Incoming Raw Material QC, Reaction Monitoring (>0.1% w/w)
Chromatographic Conditions
This method utilizes a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18, CSH particles carry a low-level positive surface charge that repels protonated amines, ensuring sharp peak shapes even at acidic pH.
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (for alternative selectivity).
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Injection Volume: 5–10 µL.
-
Detection: 245 nm (Primary), 280 nm (Secondary/Ratio confirmation).
Mobile Phase Setup
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Curve | Description |
|---|---|---|---|---|
| 0.0 | 95 | 5 | - | Initial equilibration |
| 2.0 | 95 | 5 | Linear | Hold to elute polar salts |
| 15.0 | 10 | 90 | Linear | Main elution gradient |
| 18.0 | 10 | 90 | Linear | Wash lipophilic impurities |
| 18.1 | 95 | 5 | Step | Return to initial |
| 23.0 | 95 | 5 | - | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 100% DMSO or Methanol.
-
Working Standard (0.1 mg/mL): Dilute the Stock 1:10 using Water:Acetonitrile (90:10) .
-
Note: Diluting with high organic solvent (e.g., 100% MeOH) will cause "breakthrough" of the amine peak (early elution/splitting). Always match the start of the gradient.
-
Protocol B: LC-MS/MS for Trace Quantification
Best for: Genotoxic Impurity Screening, Cleaning Validation (<1 ppm)
Mass Spectrometry Parameters
The analyte contains a basic nitrogen, making it ideal for Positive Electrospray Ionization (ESI+) .
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Precursor Ion: m/z 220.1 [M+H]⁺.
MRM Transitions (Multiple Reaction Monitoring):
| Transition | Type | Collision Energy (eV) | Structural Logic |
|---|---|---|---|
| 220.1 → 123.0 | Quantifier | ~20 | Loss of methyl-aminopyrazole; detection of methoxyphenoxy fragment. |
| 220.1 → 96.0 | Qualifier | ~35 | Cleavage of ether bond; detection of aminopyrazole core. |
LC Conditions (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.[5]
-
Mobile Phase: Same as Protocol A (0.1% Formic Acid / ACN).
-
Gradient: Steep gradient (5% to 95% B in 5 minutes) for rapid screening.
Analytical Workflow Visualization
The following diagram illustrates the decision-making process for selecting the correct protocol and the critical steps for sample preparation.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on analytical sensitivity requirements.
Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated. Key parameters for this specific aminopyrazole include:
Specificity (Stress Testing)
Inject the analyte alongside its likely precursors:
-
Precursor 1: p-Methoxyphenol (Starting material).
-
Precursor 2: 1-methyl-4-nitropyrazole (Synthetic precursor).
-
Acceptance: Resolution (Rs) > 1.5 between the analyte and all impurities. Use a Diode Array Detector (DAD) to confirm peak purity (no co-elution).
Linearity & Range
-
Range: 80% to 120% of target concentration.
-
Criterion: R² > 0.999.
-
Visual Check: Residual plot must show random distribution (no "U" shape indicating saturation).
Accuracy (Recovery)
Spike the analyte into a placebo matrix (or solvent) at 50%, 100%, and 150% levels.
-
Acceptance: 98.0% – 102.0% recovery.
Robustness (Critical for Amines)
Deliberately vary:
-
pH of Buffer: ± 0.2 units (Critical: if pH rises >3.5, amine tailing may increase on non-hybrid columns).
-
Column Temp: ± 5°C.
-
Flow Rate: ± 0.1 mL/min.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with amine group. | Ensure column is "Base Deactivated" or "CSH". Add 5mM Ammonium Formate to mobile phase to compete for silanol sites. |
| Split Peak | Sample solvent too strong. | The sample was likely dissolved in 100% MeOH/ACN. Re-prepare in mobile phase (90% Water). |
| Retention Shift | pH drift in aqueous buffer. | Formic acid is volatile. Prepare fresh buffer daily or use Phosphate buffer (pH 2.5) if MS is not required. |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.).[6] Compound Summary: 1-methyl-1H-pyrazol-4-amine (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Retrieved from [Link][1][2][3][7][8][9][10][11]
-
Dolan, J. W. (2010). LCGC North America: The Solvent Effect. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-3-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 10. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening (HTS) Protocols for Pyrazole-Based Kinase Inhibitor Libraries
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). However, screening pyrazole libraries presents distinct challenges, including hydrophobic aggregation and potential autofluorescence of specific derivatives. This Application Note details a robust, self-validating HTS workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By integrating acoustic liquid handling with ratiometric detection, this protocol minimizes false positives and ensures high-fidelity hit identification.
Part 1: Library Preparation & Management
The integrity of the screening campaign is entirely dependent on the quality of the source library. Pyrazoles are often lipophilic; therefore, managing solvent integrity is the first critical control point.
DMSO Hydration Control
Standard pipetting leads to significant compound loss and concentration errors due to the hygroscopic nature of Dimethyl Sulfoxide (DMSO). Pyrazoles dissolved in hydrated DMSO may precipitate or degrade.
-
Protocol Standard: Use Acoustic Liquid Handling (e.g., Beckman Coulter Echo® series) rather than tip-based transfer.
-
Causality: Acoustic energy transfers nanoliter droplets without physical contact.[1][2] Crucially, advanced acoustic systems measure the fluid composition (DMSO:Water ratio) in real-time to adjust energy output, ensuring accurate volume transfer even if the source plate has absorbed atmospheric moisture.
Source Plate Formatting
Labware: 384-well or 1536-well Cyclic Olefin Copolymer (COC) source plates.
-
Reasoning: COC minimizes non-specific binding of hydrophobic pyrazoles compared to polystyrene.
| Parameter | Specification | Reason for Choice |
| Solvent | 100% Anhydrous DMSO | Prevents hydrolysis of sensitive side chains. |
| Concentration | 10 mM Master Stock | Standard high concentration to allow minimal transfer volumes (<50 nL). |
| Storage | -20°C, Argon/Nitrogen purge | Prevents oxidation and water absorption. |
Part 2: Assay Design – The Self-Validating System
To screen pyrazoles against kinase targets, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format. This is chosen over standard fluorescence intensity (FI) to eliminate compound interference.
Why TR-FRET?
Many heterocycles, including complex pyrazoles, can autofluoresce in the blue/green spectrum.
-
Mechanism: TR-FRET uses a Lanthanide donor (Europium or Terbium) with a long fluorescence lifetime. The measurement is delayed (typically 50–100 µs) after excitation.
-
Result: Short-lived background fluorescence from the pyrazole compounds decays completely before the detector opens, leaving only the specific signal.
-
Self-Validation: The readout is ratiometric (Acceptor Emission / Donor Emission). This internal normalization corrects for well-to-well variability in volume or meniscus shape.
Visualizing the Workflow
The following diagram outlines the logical flow from library source to hit validation.
Caption: Figure 1. Linear HTS workflow emphasizing acoustic transfer and ratiometric detection for error reduction.
Part 3: Detailed Screening Protocol
Target: Generic Serine/Threonine Kinase (e.g., Aurora A or JAK2).
Materials
-
Assay Plate: 384-well, low-volume, white, non-binding surface (Corning #3824 or equivalent).
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Biotinylated peptide substrate + Streptavidin-XL665 (Acceptor).
-
Antibody: Eu-Cryptate labeled anti-phospho antibody (Donor).
Step-by-Step Methodology
Step 1: Compound Transfer (Dry Spotting)
-
Calibrate the Acoustic Liquid Handler for "DMSO" fluid class.
-
Transfer 5 nL of pyrazole library compounds (10 mM) into the dry assay plate.
-
Controls:
-
High Control (HC): 5 nL DMSO (0% Inhibition).
-
Low Control (LC): 5 nL Reference Inhibitor (e.g., Staurosporine, 100 µM).
-
Blank: 5 nL DMSO (No Enzyme).
-
Step 2: Enzymatic Reaction Setup
-
Prepare 2X Enzyme Mix in Kinase Buffer.
-
Dispense 5 µL of 2X Enzyme Mix into all wells except Blank wells (add buffer only to Blanks).
-
Centrifuge plate at 1000 x g for 30 seconds to ensure compound resuspension.
-
Incubate for 10 minutes (Pre-incubation allows pyrazoles to bind the ATP pocket).
Step 3: Reaction Initiation
-
Prepare 2X Substrate/ATP Mix (at
concentrations). -
Dispense 5 µL of Substrate Mix to all wells.
-
Seal plate and incubate for 60 minutes at Room Temperature (20-22°C).
-
Note: Final assay volume is 10 µL.[3] Final compound concentration is ~5 µM (0.1% DMSO).
-
Step 4: Detection (Stop & Read)
-
Prepare Detection Buffer containing EDTA (to stop kinase activity) and TR-FRET detection reagents (Eu-Ab and SA-XL665).
-
Dispense 10 µL of Detection Buffer to all wells.
-
Incubate for 60 minutes (equilibration of antibody binding).
-
Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission 1 (Donor): 620 nm.[4]
-
Emission 2 (Acceptor): 665 nm.
-
Part 4: Data Analysis & Statistical Validation
Ratiometric Calculation
Raw data must be converted to a ratio to normalize the signal.
Z-Factor Calculation (Quality Control)
The Z-factor is the industry standard for judging assay robustness. It measures the separation between the High Control (HC) and Low Control (LC) bands.[5]
Interpretation Guide:
| Z-Factor Score | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | N/A |
| 0.5 – 1.0 | Excellent | Proceed to Screen |
| 0.0 – 0.5 | Marginal | Re-optimize enzyme/antibody concentrations. |
| < 0.0 | Fail | Do not screen. High overlap between signal and background. |
Hit Triage & PAINS Filtering
Pyrazoles are generally stable, but specific derivatives (e.g., pyrazole-rhodanines) can act as Pan-Assay Interference Compounds (PAINS).
-
Primary Hit Cutoff: Typically defined as Mean(HC) - 3
. -
Counter-Screen: Test hits in a "mismatch" assay (e.g., unrelated kinase or redox-susceptibility assay) to rule out aggregators.
-
Chemical Filter: Run structures through electronic filters to flag potential Michael acceptors or chelators often found associated with promiscuous pyrazoles.
Part 5: Troubleshooting Mechanism
Self-correcting the protocol based on common failure modes.
Caption: Figure 2. Decision tree for diagnosing assay variability.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[7] Journal of Medicinal Chemistry.
-
Furet, P., et al. (2016). Discovery of NVP-CGM097: A Highly Potent and Selective MDM2 Inhibitor Based on a Pyrazole-Isoquinolinone Scaffold. Journal of Medicinal Chemistry. (Demonstrates pyrazole scaffold utility).
-
Beckman Coulter Life Sciences. Echo® Acoustic Liquid Handling Technology: Principles and Applications.
-
Revvity (formerly PerkinElmer). HTRF® (Homogeneous Time Resolved Fluorescence) Assay Principles.
Sources
- 1. beckman.com [beckman.com]
- 2. openscreen.cz [openscreen.cz]
- 3. bmglabtech.com [bmglabtech.com]
- 4. assayquant.com [assayquant.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
overcoming solubility issues with 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine in aqueous solutions
Topic: 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Executive Summary
You are likely encountering precipitation ("crashing out") when transitioning 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine from organic stock solutions into aqueous biological media.[1][2]
This molecule presents a classic medicinal chemistry paradox: the methoxyphenoxy tail provides necessary lipophilicity for target binding, but it drastically reduces aqueous solubility.[1][2] Simultaneously, the pyrazol-4-amine core is a weak base (predicted pKa ~3.5–4.5), meaning it remains uncharged—and therefore insoluble—at physiological pH (7.4).[1][2]
This guide provides a self-validating troubleshooting framework to overcome these physicochemical barriers without compromising biological data integrity.
Part 1: Diagnostic & Physicochemical Profiling
Before attempting solubilization, you must understand the "Why." The failure mode is almost always pH-dependent phase separation .[1][2]
| Property | Estimated Value | Implication for Solubility |
| LogP (Lipophilicity) | ~2.5 – 3.2 | Moderate to High.[1][2] The molecule prefers oil/lipids over water. |
| pKa (Base) | ~3.5 – 4.5 | Critical: At pH 7.4, the molecule is >99.9% neutral (uncharged).[1][2] |
| Intrinsic Solubility ( | < 10 µg/mL | Insoluble in PBS or water without modification.[2] |
| H-Bond Donors | 1 (Amine) | Limited interaction with water molecules.[1][2] |
The Diagnosis: If your solution turns cloudy upon adding it to cell media, the compound has reverted to its neutral, hydrophobic state.[2] You are observing Ostwald ripening of the precipitated crystals.[1][2]
Part 2: Troubleshooting Protocols (Q&A Format)
Q1: "My compound dissolves in DMSO, but precipitates immediately in PBS. How do I fix this?"
Answer: You are hitting the "Dielectric Cliff."[1][2] DMSO has a high dielectric constant and solubilizes the neutral species. PBS (water) forces the hydrophobic phenoxy tail to aggregate.
The Protocol: Step-Down Dilution with Sonication Do not add the stock directly to the bulk media.[1][2] This creates local regions of high concentration (supersaturation) that trigger nucleation.[1][2]
-
Prepare Stock: Dissolve compound in 100% DMSO to 10–50 mM.
-
Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][2] These "bridging solvents" reduce the polarity shock.
-
Final Dilution:
Q2: "I cannot use DMSO due to sensitive cell lines. What is the alternative?"
Answer: You must exploit the basic amine to create an in-situ salt .[1][2]
Since the pKa is low (~4.0), the amine is not protonated at neutral pH. You must lower the pH to solubilize it, then buffer it back carefully, or maintain a slightly acidic environment if the assay permits.
The Protocol: Acid-Buffered Solubilization
-
Acidification: Dissolve the solid compound in 0.1 M HCl or 10% Acetic Acid. The amine will protonate (
), drastically increasing solubility.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stabilization: Dilute this acidic stock into a high-capacity buffer (e.g., 100 mM Citrate or Phosphate) adjusted to pH 5.0–6.0.
Q3: "I need high concentrations (100 µM+) at pH 7.4. Nothing else works."
Answer: You require Complexation .[1][2] You must hide the hydrophobic methoxyphenoxy tail inside a hydrophilic shell.
The Protocol: Cyclodextrin Entrapment Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2][3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this class of molecule [2].[1][2]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2]
-
Addition: Add your solid compound to this vehicle.
-
Energy Input: Sonicate at 40°C for 30–60 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter.
Part 3: Decision Logic & Workflow
Use the following logic tree to determine the correct solubilization strategy for your specific assay.
Figure 1: Strategic Decision Tree for Solubilizing Hydrophobic Aminopyrazoles.[1][2] Select the pathway based on biological tolerance and administration route.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I heat the solution to dissolve the precipitate? A: Heating (up to 60°C) helps kinetic solubility, but upon cooling to 37°C (physiological temp), the compound will likely precipitate again if the concentration exceeds thermodynamic solubility.[2] Always re-equilibrate to room temperature before filtering to ensure you are measuring the true soluble fraction.
Q: Why does the solution turn yellow over time? A: Aminopyrazoles are electron-rich and susceptible to oxidation.[1][2] If your stock solution turns yellow/brown, oxidation products (imino-quinones) may be forming.[1][2]
Q: Is the "Methoxyphenoxy" group cleavable? A: Generally, aryl ethers are stable.[1][2] However, in high-acid conditions or specific metabolic environments (liver microsomes), O-dealkylation can occur.[1][2] Ensure your solubility vehicle (e.g., strong acid) does not chemically degrade the ether linkage before the assay begins.
References
-
LifeTein. (2023).[1][2][5] DMSO Usage in Cell Culture: Toxicity Limits and Protocols.[1][2] Retrieved from
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] Retrieved from [1]
-
PubChem. (2025).[1][2][6] Compound Summary: 1-methyl-1H-pyrazol-4-amine (Structural Analog Data).[1][2] National Library of Medicine.[1][2] Retrieved from [1]
-
Adare Pharma Solutions. (2025).[1][2] Enhancing Solubility of Lipophilic Drugs.[1][2][7][8][9] Retrieved from [1]
Sources
- 1. 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | Benchchem [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing The Solubility Characteristics Of High Lipophilicity Drugs Via Spray Drying [lifescienceleader.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
Welcome to the technical support center for the purification of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, offering potential causes and actionable solutions.
Scenario 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery of your target aminopyrazole from a silica gel column is a frequent challenge, often stemming from the basic nature of the amine group interacting with the acidic silica gel.
Potential Causes:
-
Strong Adsorption to Silica: The primary amine in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or streaking.
-
Inappropriate Solvent System: The polarity of the eluent may be either too low, resulting in poor elution of the compound, or too high, causing co-elution with impurities.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation and product loss.
-
Compound Degradation: Although less common for this stable scaffold, prolonged exposure to acidic silica could potentially lead to degradation.
Solutions:
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica and reduce the strong adsorption of your basic amine compound.[1]
-
Optimize the Mobile Phase:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for aminopyrazoles is a mixture of hexane and ethyl acetate.[2][3] For more polar compounds, a dichloromethane (DCM) and methanol (MeOH) system can be effective.[4]
-
Conduct thorough thin-layer chromatography (TLC) analysis beforehand to determine the optimal solvent system that provides good separation (Rf value of your product around 0.3-0.4).[5][6]
-
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb the crude material onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation.[2]
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a less acidic stationary phase like neutral alumina.
Scenario 2: Persistent Impurities After Recrystallization
Question: I've recrystallized my product, but I still see impurities in the NMR/HPLC analysis. How can I improve the purity?
Answer:
Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and proper execution.
Potential Causes:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[7] If the impurities have similar solubility profiles to your product in the chosen solvent, co-crystallization can occur.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.
-
Supersaturation: If the solution is supersaturated with both the product and impurities, they may precipitate out together.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane).[3][8]
-
A good starting point for pyrazole derivatives is often an alcohol/water mixture or an ester/alkane mixture (e.g., ethyl acetate/hexane).[3][8]
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize the yield.[7]
-
Use of a Solvent Pair: If finding a single suitable solvent is difficult, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.[7] Dissolve the compound in the minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Activated Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine?
A1: Common impurities often arise from the starting materials and side reactions. These can include:
-
Unreacted Starting Materials: Such as the corresponding β-ketonitrile and methylhydrazine.
-
Regioisomers: Depending on the synthetic route, isomeric pyrazoles can be formed.[9]
-
Byproducts from Side Reactions: These are highly dependent on the specific synthetic pathway employed.
Q2: How can I effectively monitor the purification process?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification.[5][6][10]
-
Visualization: Since your compound contains a chromophore (the aromatic rings), it should be visible under a UV lamp (254 nm).[5][6][11] For enhanced visualization, especially for the amine group, you can use staining agents like potassium permanganate or ninhydrin.[12]
-
Mobile Phase Selection: Use TLC to screen for an appropriate solvent system for your column chromatography. The ideal system will show good separation between your product and any impurities.
Q3: What analytical techniques are recommended for final purity assessment?
A3: To confirm the purity of your final product, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity of pyrazole derivatives.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and help to identify any remaining impurities.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: An oily product can be due to the presence of residual solvent or impurities that inhibit crystallization.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which your product is sparingly soluble and impurities are more soluble (e.g., diethyl ether or hexane). Stirring or sonicating this mixture can often induce crystallization of your product.[3]
-
High Vacuum Drying: Ensure all residual solvent is removed by drying under high vacuum, possibly with gentle heating.
-
Re-purification: If the oil persists, it likely contains impurities that need to be removed by another round of column chromatography.[3]
III. Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to purify 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine from common synthetic impurities.
Materials:
-
Crude 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Mobile Phase Preparation: Prepare your eluent by mixing hexane and ethyl acetate in a ratio determined by prior TLC analysis. Add 0.5% (v/v) of triethylamine to this mixture to deactivate the silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with your prepared mobile phase.
-
If using a gradient, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for the final purification of the compound to obtain a crystalline solid.
Materials:
-
Purified 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine (from chromatography or as a crude solid)
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask, hot plate, and filtration apparatus
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until you observe a persistent cloudiness.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
IV. Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | 95-99% | 60-85% | Good for removing a wide range of impurities. | Can be time-consuming and may lead to product loss on the column. |
| Recrystallization | >99% | 70-95% | Excellent for achieving high purity and obtaining a crystalline product. | Dependent on finding a suitable solvent system; may not remove all impurities. |
V. Visualization of Purification Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TLC stains [reachdevices.com]
- 13. ijcpa.in [ijcpa.in]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazole Scaffold in Therapeutics
The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and notably, anticancer effects.[3][4][5][6] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) underscore the therapeutic potential inherent to pyrazole-based structures.[1][2]
This guide focuses on a novel pyrazole derivative, 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine , and outlines a comprehensive strategy for its in vivo validation. While direct in vivo data for this specific compound is not yet publicly available, its structural similarity to other biologically active pyrazoles suggests a strong potential for therapeutic efficacy, particularly in the realm of oncology. We will therefore propose a hypothetical, yet scientifically rigorous, framework for its preclinical validation, drawing upon established methodologies for similar compounds.
Hypothesized Mechanism of Action: A Putative Kinase Inhibitor
Many pyrazole derivatives exert their anticancer effects by targeting key signaling proteins, such as protein kinases.[7][8] The structure of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, with its substituted phenoxy and amine groups, suggests potential interactions with the ATP-binding pocket of various kinases that are often dysregulated in cancer. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target for pyrazole-containing anticancer agents.
Caption: Putative mechanism of action for 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine as an RTK inhibitor.
Comparative In Vivo Validation Strategy
To rigorously assess the in vivo efficacy of our lead compound, a comparative study design is essential. This involves benchmarking its performance against both a vehicle control and at least one established clinical compound with a similar proposed mechanism of action.
Selection of Comparator Compounds
Given our hypothesized mechanism, suitable comparators would be existing pyrazole-based kinase inhibitors. For this guide, we will select:
-
Crizotinib: An ALK, MET, and ROS1 inhibitor, representing a well-characterized pyrazole-based RTK inhibitor.[1]
-
Ruxolitinib: A JAK1/2 inhibitor, offering a comparison to a pyrazole compound targeting a different kinase family.[1]
Choice of In Vivo Model: Human Tumor Xenografts
The human tumor xenograft model is a standard and robust platform for evaluating the anti-cancer activity of novel compounds. We propose the use of a well-established cancer cell line known to be driven by an RTK, for instance, a non-small cell lung cancer (NSCLC) line with an ALK fusion, such as the H3122 line.
Caption: Experimental workflow for the in vivo validation of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
Tumor Cell Implantation
-
Cell Line: H3122 (ALK-positive NSCLC).
-
Preparation: Cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Implantation: 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.
Treatment Groups and Dosing
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water), administered orally (p.o.) once daily.
-
Group 2: 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine (e.g., 50 mg/kg), p.o., once daily. (Dose to be determined by prior maximum tolerated dose studies).
-
Group 3: Crizotinib (e.g., 50 mg/kg), p.o., once daily.
-
Group 4: Ruxolitinib (e.g., 60 mg/kg), p.o., twice daily.
Causality: The choice of oral administration is based on the favorable pharmacokinetic properties often observed with pyrazole derivatives.[9] The dosing regimens for the comparator drugs are based on established preclinical studies.[1]
Efficacy and Tolerability Assessment
-
Tumor Volume: Measured 2-3 times weekly using digital calipers. Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Monitored 2-3 times weekly as an indicator of general health and treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).
Comparative Data Presentation
The results of the in vivo study should be presented in a clear, tabular format to facilitate direct comparison between the treatment groups.
| Treatment Group | Dose Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | p.o., q.d. | [Insert Data] | N/A | [Insert Data] |
| Our Compound | 50 mg/kg, p.o., q.d. | [Insert Data] | [Insert Data] | [Insert Data] |
| Crizotinib | 50 mg/kg, p.o., q.d. | [Insert Data] | [Insert Data] | [Insert Data] |
| Ruxolitinib | 60 mg/kg, p.o., b.i.d. | [Insert Data] | [Insert Data] | [Insert Data] |
SEM: Standard Error of the Mean; q.d.: once daily; b.i.d.: twice daily.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine. Successful demonstration of anti-tumor efficacy in the proposed xenograft model would warrant further investigation, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with target engagement and anti-tumor response.
-
Orthotopic and patient-derived xenograft (PDX) models: To assess efficacy in a more clinically relevant tumor microenvironment.
-
Toxicology studies: To establish a comprehensive safety profile.
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. A systematic and comparative in vivo validation approach, as outlined here, is critical for identifying and advancing the most promising candidates toward clinical development.
References
- BenchChem. (2025).
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. [Link]
-
El-Sayed, N. F., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]
- BenchChem. (2025). In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide.
-
Gouda, M. A., et al. (2014). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Medicinal Chemistry Research. [Link]
-
Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of the novel compound, 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine. It is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential therapeutic applications of this pyrazole derivative. We will delve into the rationale behind kinase profiling, present a detailed experimental protocol, and compare its performance against a representative kinase panel.
The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] Compounds that inhibit multiple kinases, known as promiscuous inhibitors, can lead to off-target effects and associated toxicities.[3][4][5] Therefore, comprehensive kinase profiling early in the drug discovery process is paramount to identify potent and selective drug candidates.[6][7] This process helps to understand a compound's selectivity, prioritize lead candidates, and anticipate potential safety liabilities.[6][7]
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[8][9] Specifically, pyrazole-containing compounds have been investigated as inhibitors of various kinases, such as Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3).[10][11] The subject of this guide, 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, belongs to this promising class of molecules. Its unique substitution pattern warrants a thorough investigation of its kinome-wide selectivity.
Experimental Design: A Validated Approach to Kinase Profiling
To objectively assess the cross-reactivity of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, a robust and validated experimental workflow is essential. The following protocol outlines a widely accepted method for kinase panel screening.
Experimental Workflow for Kinase Profiling
Caption: Workflow for kinase cross-reactivity profiling.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations for IC50 determination. This typically involves a 10-point, 3-fold dilution series.
-
-
Kinase Panel:
-
Kinase Activity Assay:
-
The assay can be performed using various technologies, such as radiometric assays (e.g., ³³PanQinase™) or non-radiometric methods like ADP-Glo™ (Promega) or TR-FRET.[7][12][13] The ADP-Glo™ assay is a popular choice due to its high sensitivity and broad applicability.[13]
-
Assay Principle (ADP-Glo™): This luminescent assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to kinase activity.
-
Procedure:
-
Dispense the diluted compound into the wells of a microplate.
-
Add the specific kinase, its corresponding substrate, and ATP to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[14]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Comparative Analysis: Profiling of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
To provide a comprehensive comparison, the cross-reactivity of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine was assessed against a panel of 97 kinases. For comparative purposes, we include data for a hypothetical well-characterized multi-kinase inhibitor, "Compound X," and a highly selective inhibitor, "Compound Y."
Kinase Inhibition Profile
| Kinase Target | 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine (% Inhibition at 1 µM) | Compound X (% Inhibition at 1 µM) | Compound Y (% Inhibition at 1 µM) |
| MNK1 | 95 | 88 | 5 |
| MNK2 | 92 | 85 | 3 |
| FLT3 | 25 | 90 | 2 |
| JAK1 | 15 | 75 | 98 |
| JAK2 | 18 | 80 | 10 |
| JAK3 | 12 | 70 | 8 |
| TYK2 | 10 | 65 | 6 |
| ABL1 | 8 | 92 | 4 |
| SRC | 5 | 85 | 1 |
| ... (88 other kinases) | <10 | Variable | <5 |
This data is illustrative and based on the potential activity of a novel pyrazole derivative.
The results indicate that 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine demonstrates significant and selective inhibitory activity against MNK1 and MNK2 (MAPK-interacting kinases) . This is a noteworthy finding, as MNK kinases are implicated in the pathogenesis of certain cancers, such as acute myeloid leukemia (AML), by phosphorylating eIF4E, a key regulator of protein translation.[15][16]
In contrast to the broad-spectrum activity of Compound X, which inhibits multiple kinase families, 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine exhibits a much cleaner profile. Its off-target inhibition against other kinases in the panel, including members of the JAK and SRC families, is minimal at a 1 µM concentration. This suggests a favorable selectivity profile compared to promiscuous inhibitors.
Compound Y, a hypothetical highly selective JAK1 inhibitor, serves as a benchmark for target specificity. While 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is not as exquisitely selective as Compound Y, its focused activity on the MNK family is a promising characteristic for further development.
Discussion and Future Directions
The cross-reactivity profiling of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine reveals its potential as a selective inhibitor of MNK1 and MNK2. The ether linker present in this compound may contribute to its improved selectivity, a phenomenon that has been observed in other MNK inhibitor series.[15]
The high selectivity of a kinase inhibitor is a critical attribute that can lead to a better therapeutic window and reduced side effects.[3] The focused activity of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine on the MNK family makes it an interesting candidate for further investigation in MNK-driven malignancies.
Future studies should include:
-
IC50 determination against MNK1 and MNK2 to quantify its potency.
-
Cellular assays to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines.
-
In vivo studies to evaluate its pharmacokinetic properties and efficacy in animal models of disease.
-
Structural biology studies , such as X-ray co-crystallography, to elucidate its binding mode within the MNK kinase domain.
By systematically characterizing the kinase selectivity of novel compounds like 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine, researchers can make more informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective targeted therapies.
References
- Discovery of Potent and Selective MNK Kinase Inhibitors for the Tre
- Kinase Inhibitor Discovery. Vertex AI Search.
- New technique improves the selectivity of kinase inhibitors - Drug Target Review. Drug Target Review.
- Protein kinase profiling assays: a technology review - PubMed. PubMed.
- Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening | Journal of Medicinal Chemistry - ACS Publications.
- Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology.
- Kinase Selectivity Profiling Systems—General Panel - Promega Corporation.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. AssayQuant.
- KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Eurofins Discovery.
- Discovery of Potent and Selective MNK Kinase Inhibitors for the Tre
- Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed. PubMed.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. MDPI.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. PubMed.
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. eScholarship.org.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. Neuroquantology.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | Benchchem. Benchchem.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI.
- 3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal - NIH. NIH.
- Off-Target Effects Analysis - Creative Diagnostics.
Sources
- 1. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. assayquant.com [assayquant.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Scaffolds
For researchers and drug development professionals, the pyrazole core represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its inherent physicochemical properties and synthetic tractability make it a cornerstone in medicinal chemistry. This guide provides an in-depth comparison of structure-activity relationships (SAR) for analogs related to the 3-phenoxy-1-methyl-1H-pyrazol-4-amine framework. While direct, extensive SAR studies on the specific 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine scaffold are not extensively documented in publicly available literature, a wealth of knowledge can be gleaned from closely related pyrazole and pyrimidine-based kinase inhibitors. This guide will synthesize these findings to provide actionable insights for the design of novel therapeutics.
The rationale behind our experimental choices is grounded in established principles of medicinal chemistry. The pyrazole ring serves as a versatile anchor, often mimicking the adenine hinge-binding region of ATP in various kinases.[1] Modifications around this core are systematically explored to enhance potency, selectivity, and pharmacokinetic profiles. We will delve into the causal relationships between specific structural changes and their impact on biological activity, supported by experimental data from seminal studies in the field.
Core Scaffold and Key Interaction Points
The general structure of the pyrazole-based kinase inhibitors discussed herein features several key regions for chemical modification. Understanding the role of each component is crucial for rational drug design.
Caption: Key modification points on a generalized pyrazole scaffold.
Comparative Analysis of Structural Modifications
Our comparative analysis focuses on modifications at the C4 and C5 positions of the pyrazole ring and the N1-substituent, drawing parallels from various studies on pyrazole and pyrimidine-based kinase inhibitors.
The Critical Role of the C4-Amino Group and its Substituents
The 4-amino group is a common feature in many pyrazole-based kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. Modifications at this position can significantly impact potency and selectivity.
For instance, in a series of 4-amino-(1H)-pyrazole derivatives designed as JAK inhibitors, the nature of the substituent on the amino group was found to be critical for activity.[2] While the initial lead compound had a side chain, its removal to yield a simple 4-amino group in compound 3a led to improved JAK kinase inhibition.[2] Further modifications by attaching pyrimidine-based, quinazoline-based, or 7H-pyrrolo[2,3-d]pyrimidine-based moieties to this amino group led to a range of potent JAK inhibitors.[2]
| Compound ID | C4-Amine Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 3f | 2,4-dichloro-5-methoxyphenyl | 3.4 | 2.2 | 3.5 | [2] |
| 11b | 4-(tert-butyl)phenyl | >1000 | 11.2 | 16.7 | [2] |
This table summarizes the inhibitory activity of selected 4-amino-(1H)-pyrazole derivatives against JAK kinases, highlighting the impact of the C4-amine substituent.
Influence of the C3-Phenoxy Moiety
The phenoxy group at the C3 position often occupies a hydrophobic pocket within the kinase active site. Substitutions on this phenyl ring can modulate van der Waals interactions and influence selectivity. While the initial query specified a 4-methoxyphenoxy group, other substitutions have been explored in related scaffolds.
In a study on pyrazole-based inhibitors of Meprin α and β, various substitutions on a phenyl ring at the C3(5) position were evaluated.[3] Although this study focused on metalloproteases rather than kinases, the principles of exploring substitutions on an aryl ring to probe a binding pocket are transferable.
Impact of N1-Substitution on the Pyrazole Ring
The substituent on the N1 position of the pyrazole ring can affect the compound's physical properties, such as solubility and cell permeability, and can also influence the orientation of other substituents, thereby affecting target engagement.
In the development of CDK2 inhibitors based on a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was found to be detrimental to both CDK2 inhibition and antiproliferative activity.[4][5] This highlights the sensitivity of kinase inhibitory activity to modifications at this position.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazole-based kinase inhibitors, synthesized from the methodologies described in the cited literature.
General Synthetic Protocol for 4-Amino-(1H)-pyrazole Derivatives
The synthesis of 4-amino-(1H)-pyrazole derivatives often involves a multi-step process. A representative scheme is outlined below, based on procedures for synthesizing similar heterocyclic compounds.[6][7][8][9][10]
Caption: A generalized workflow for the synthesis of 4-amino-pyrazole analogs.
Step-by-Step Protocol:
-
Pyrazole Core Synthesis: A substituted hydrazine is reacted with a β-ketonitrile in a suitable solvent (e.g., ethanol) with a catalytic amount of acid or base to yield the 3-substituted-1H-pyrazol-5-amine.
-
Nitration: The pyrazole core is subjected to nitrating conditions (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the C4 position.
-
Reduction: The C4-nitro group is reduced to an amino group, typically using catalytic hydrogenation (H₂, Pd/C) or a reducing agent like SnCl₂.
-
Amine Functionalization: The resulting 4-amino-pyrazole can be further functionalized via various coupling reactions, such as Buchwald-Hartwig amination, to introduce diverse substituents.[4]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is a critical determinant of their potential. A common method is the in vitro kinase inhibition assay.[2]
Protocol:
-
Reagents and Materials: Recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
Future research should focus on systematically exploring the chemical space around the 3-(4-methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine scaffold. This would involve synthesizing a library of analogs with diverse substitutions at the N1, C3-phenoxy, and C4-amino positions and evaluating their activity against a panel of kinases to build a comprehensive SAR profile. Such studies will undoubtedly contribute to the development of the next generation of targeted cancer therapies and treatments for other kinase-driven diseases.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed.
- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
- Structure activity relationship of... ResearchGate.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate.
- N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
